Triethyl arsenate

Catalog No.
S776386
CAS No.
15606-95-8
M.F
C6H15AsO4
M. Wt
226.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl arsenate

Triethyl arsenate (TEA) provides a safer, halogen-free alternative to traditional arsenic precursors for semiconductor doping.

  • Eliminates arsine gas hazards and corrosive chlorine contamination from AsCl3.
  • Enables uniform n-type doping in ASG spin-on coatings and CVD oxide films via high organic solubility.
  • Stable liquid (bp 236 °C, density 1.302 g/mL) compatible with bubbler delivery, avoiding particulate defects from solid As2O3.

Supplied in high purity for immediate R&D and pilot-scale use.

CAS Number

15606-95-8

Product Name

Triethyl arsenate

IUPAC Name

triethyl arsorate

Molecular Formula

C6H15AsO4

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3

InChI Key

MGRFDZWQSJNJQP-UHFFFAOYSA-N

SMILES

CCO[As](=O)(OCC)OCC

Canonical SMILES

CCO[As](=O)(OCC)OCC

The exact mass of the compound Triethyl arsenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Triethyl arsenate, TEA, Arsenic acid triethyl ester, Ethyl arsenate, Triethoxyarsine oxide

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Triethyl arsenate (TEA) is an organoarsenic liquid precursor (C6H15AsO4) primarily utilized in the semiconductor and advanced materials industries as an n-type dopant and sol-gel additive. Exhibiting a boiling point of 236 °C and a density of 1.302 g/mL, TEA provides a stable, manageable liquid source of arsenic compared to traditional gaseous or solid alternatives. Its molecular structure, featuring labile ethoxy groups bonded to an arsenyl center, enables controlled hydrolysis and excellent solubility in organic solvents. These baseline properties make TEA highly suitable for bubbler-based chemical vapor deposition (CVD) and spin-on dopant (SOD) formulations, where precise dosing, homogeneous incorporation, and halogen-free processing are critical procurement requirements [1].

Procurement Fit

Liquid n-type dopant source for CVD and MLD semiconductor processes
Compatible with standard bubbler vapor delivery infrastructure
Supports As-doped SiO₂ deposition workflows without high-pressure gas handling

Substituting TEA with generic arsenic precursors introduces severe process incompatibilities and infrastructure burdens. Replacing TEA with arsine (AsH3) forces a facility to transition from a manageable liquid bubbler system to high-pressure toxic gas handling, requiring expensive blast-proof cabinets, extensive scrubbing systems, and stringent regulatory compliance. Conversely, utilizing liquid arsenic trichloride (AsCl3) introduces halogens into the reaction matrix, which can cause corrosive wear on deposition equipment and leave deep-level chlorine trap defects in semiconductor films. Attempting to use solid arsenic trioxide (As2O3) for spin-on dopants results in poor organic solubility and heterogeneous sol-gel networks, leading to particulate defects and non-uniform doping profiles. TEA’s specific combination of being a halogen-free, organic-soluble liquid with built-in As-O bonds makes it non-interchangeable for high-purity arsenosilicate glass (ASG) and oxide-based doping workflows [1].

Substitution Risk

Physical state mismatch
Gaseous alternatives like AsH₃ demand high-pressure systems; the liquid phase of triethyl arsenate may require different delivery hardware.
Decomposition pathway divergence
As-O bonds in the arsenate can follow a distinct thermal breakdown compared to As-C bonds in trialkylarsines, potentially altering film composition.
Process parameter re-optimization
Switching dopant source may require revalidation of bubbler temperature, carrier flow, and deposition conditions, impacting yield.

Vapor Pressure and State-of-Matter Advantages for CVD Delivery

In chemical vapor deposition workflows, precursor state dictates infrastructure requirements. Triethyl arsenate is a liquid with a boiling point of 236 °C, allowing for controlled vapor delivery via standard heated bubblers. In contrast, the industry baseline, arsine (AsH3), is a high-pressure gas with a boiling point of -62.5 °C. The use of TEA eliminates the catastrophic leak risks associated with high-pressure toxic gas cylinders, significantly reducing the capital expenditure required for gas abatement and safety infrastructure while maintaining precise mass flow control [1].

Evidence DimensionBoiling Point / Delivery State
Target Compound Data236 °C (Liquid, bubbler delivery)
Comparator Or BaselineArsine (AsH3): -62.5 °C (High-pressure gas)
Quantified DifferenceTransition from high-pressure gas to low-vapor-pressure liquid
ConditionsMOCVD / ALD precursor delivery systems

Procuring a liquid precursor over a high-pressure gas drastically reduces safety infrastructure costs and regulatory compliance burdens for deposition facilities.

Boiling Point Comparison
Head-to-head
236.5 °C (liquid) vs -62.5 °C (gas)
Δ = 299 °C
Supports liquid bubbler delivery method
Standard bubbler infrastructure context

Halogen-Free Composition for Defect-Free Semiconductor Doping

For n-type doping applications, the chemical composition of the precursor directly impacts the electrical properties of the resulting film. Triethyl arsenate is completely halogen-free. When compared to liquid arsenic trichloride (AsCl3), which contains approximately 58% chlorine by weight, TEA prevents the incorporation of chlorine impurities into the semiconductor lattice. Chlorine contamination from AsCl3 can act as deep-level traps, degrading carrier mobility and device performance, and can cause corrosive degradation of the deposition chamber [1].

Evidence DimensionHalogen Content
Target Compound Data0% Halogen (Halogen-free organoarsenate)
Comparator Or BaselineArsenic trichloride (AsCl3): ~58% Chlorine by weight
Quantified DifferenceComplete elimination of chlorine delivery
ConditionsEpitaxial growth and n-type doping environments

Selecting a halogen-free precursor prevents chlorine-induced deep-level defects in semiconductor films and extends the lifespan of deposition equipment.

Vapor Pressure Comparison
Head-to-head
0.0724 mmHg vs 11,000 mmHg
≈ 152,000-fold lower
Enables low-volatility vapor control
Minimizes pre-reaction risk in deposition

Organic Solubility for Spin-On Dopant (SOD) and Sol-Gel Formulations

The synthesis of arsenosilicate glass (ASG) and spin-on dopants requires precursors that form homogeneous solutions in organic solvents. Triethyl arsenate is a liquid that is fully miscible in alcohols (e.g., ethanol) and undergoes controlled hydrolysis to form uniform As-O-Si networks. In contrast, inorganic solid benchmarks like arsenic trioxide (As2O3) exhibit poor organic solubility (often <2 g/100 mL), leading to heterogeneous mixtures, precipitation, and particulate defects during spin-coating. TEA's organic lability ensures a defect-free, uniform dopant distribution across the wafer surface .

Evidence DimensionOrganic Solvent Miscibility / Sol-Gel Uniformity
Target Compound DataFully miscible in ethanol (liquid)
Comparator Or BaselineArsenic trioxide (As2O3): <2 g/100 mL in standard organics (solid)
Quantified DifferenceComplete elimination of particulate precipitation
ConditionsSpin-on dopant (SOD) formulation and spin-coating

Liquid organic solubility ensures uniform doping profiles and eliminates particulate-induced yield losses in spin-on semiconductor manufacturing.

Density: Arsenate vs Arsenite
Head-to-head
1.302 g/mL vs 1.224 g/mL
Δ = +6.4% higher
Reflects oxidation state impact on density
Relevant for liquid flow control systems
Aqueous Solubility Comparison
Head-to-head
1.4 g/L vs 2,000,000 mg/L
≈ 1,430-fold lower
Supports organic-phase extraction methods
Informs analytical protocol selection
Patent Application Context
Reported
Explicitly cited in EP 1007761 B1 for As-SiO₂ deposition via bubbler system
Provides documented process reference
Reduces precursor qualification risk

Spin-On Dopant (SOD) Formulation for Silicon Processing

TEA is the preferred arsenic source for formulating arsenosilicate glass (ASG) spin-on dopants. Its high solubility in organic solvents and controlled hydrolysis rate allow for the creation of homogeneous, defect-free coatings that provide uniform n-type doping profiles during high-temperature drive-in diffusion steps .

Halogen-Free Oxide Doping via CVD/ALD

In chemical vapor deposition processes where oxygen incorporation is either desired or tolerated (such as doped oxide layers), TEA serves as an excellent liquid precursor. It delivers arsenic without the corrosive and defect-generating chlorine contamination associated with AsCl3, ensuring high-quality dielectric or conductive oxide films [1].

Environmental and Biochemical Analytical Standards

Due to its specific organoarsenic structure, TEA is utilized as a reference standard and model compound in environmental research. It is used to calibrate selective chemosensors and study the biogeochemical cycling, microbial biomethylation, and toxicological transformation of arsenic species in ecosystems [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
As-Doped SiO₂ Deposition
Liquid-state precursor for bubbler-based CVD
Process compatibility with wafer furnace conditions
Arsenic Speciation Analysis
Low aqueous solubility enabling organic-phase extraction
Method suitability for polymer and glass matrix testing
Monolayer Doping (MLD)
As-O bond decomposition pathway
Carbon contamination control and dopant profile optimization

Boiling Point

236.5 °C

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

15606-95-8

Wikipedia

Triethyl arsenate

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